1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
The compound you’re interested in is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, and biological role of imidazole .Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Binding Affinity and Selectivity for Sigma Receptors
Research on spirojoined benzofuran, isobenzofuran, and benzopyran piperidines, which are related to 1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, has demonstrated their significant affinity and selectivity for sigma receptors. These compounds, including the targeted chemical, are crucial in determining structural factors that govern the affinity and selectivity for sigma 1 and sigma 2 receptor sites. The variation in N-substituents impacts both the affinity for these binding sites and the selectivity towards them. Specifically, certain modifications in the spiro[isobenzofuran-1(3H),4'-piperidines] framework have led to compounds with high affinity for sigma 2 binding sites and selectivity over sigma 1 sites (Moltzen, E., Perregaard, J., & Meier, E., 1995).
Potential Central Nervous System (CNS) Agents
The compound's framework has been explored for its potential as central nervous system (CNS) agents. Synthesis and evaluation of spiro[isobenzofuran-1(3H),4'-piperidines] have highlighted their application in this area, indicating the importance of the aminoalkyl(aryl)isobenzofuran moiety. This research has paved the way for the development of analogues that exhibit marked inhibition of tetrabenazine-induced ptosis, suggesting their potential application in addressing CNS-related disorders (Bauer, V., Duffy, B. J., Hoffman, D., Klioze, S., Kosley, R., Mcfadden, A., Martin, L., & Ong, H., 1976).
Antitetrabenazine Activity
Further investigations into N-heteroatom derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidines] have revealed optimal antitetrabenazine activity. This activity is associated with compounds containing a sterically unhindered, basic nitrogen, highlighting the compound's potential utility in neuropsychiatric medication development (Klioze, S. S., Bauer, V. J., & Geyer, H. M., 1977).
Antihypertensive and Diuretic Properties
The compound's framework has also been modified to explore its antihypertensive and diuretic properties. The synthesis of N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] has shown species-specific diuretic and antihypertensive activity in rat models, suggesting potential applications in cardiovascular disease treatment (Klioze, S. & Novick, W. J., 1978).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
Properties
IUPAC Name |
1'-[4-(imidazol-1-ylmethyl)benzoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-21(18-8-6-17(7-9-18)14-25-13-11-24-16-25)26-12-3-10-23(15-26)20-5-2-1-4-19(20)22(28)29-23/h1-2,4-9,11,13,16H,3,10,12,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZAIJWLSJJJOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC=C(C=C3)CN4C=CN=C4)C5=CC=CC=C5C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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